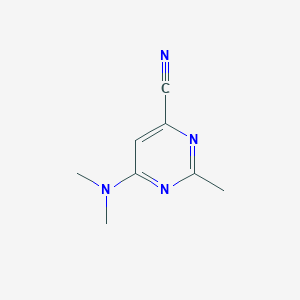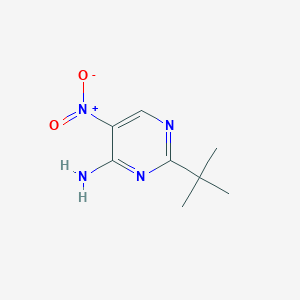
6-(ジメチルアミノ)-2-メチルピリミジン-4-カルボニトリル
概要
説明
6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2-methylpyrimidine-4-carbonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the hydrogen atom at the 6-position with a dimethylamino group. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the synthesis.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: N-oxides of 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting processes like DNA replication or transcription.
類似化合物との比較
Similar Compounds
2-Methylpyrimidine-4-carbonitrile: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
4,6-Dimethylpyrimidine-2-carbonitrile: Has methyl groups at different positions, leading to variations in steric and electronic properties.
6-Amino-2-methylpyrimidine-4-carbonitrile: Contains an amino group instead of a dimethylamino group, affecting its hydrogen bonding capabilities and reactivity.
Uniqueness
6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the dimethylamino group at the 6-position, which imparts distinct electronic and steric properties. This modification enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
特性
IUPAC Name |
6-(dimethylamino)-2-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-10-7(5-9)4-8(11-6)12(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCBJXUNDIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-5-methoxy-2-methylbenzo[d]thiazole](/img/structure/B1642306.png)







![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1642329.png)
![[2-(Aminomethyl)-5-chlorophenyl]methanol](/img/structure/B1642339.png)
![[Methyl(3-methylphenyl)amino]acetonitrile](/img/structure/B1642343.png)

